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molecular formula C10H9NO2 B8646481 3-Ethynyl-N-methoxy-benzamide

3-Ethynyl-N-methoxy-benzamide

Cat. No. B8646481
M. Wt: 175.18 g/mol
InChI Key: NEFIGUZBIKAKQH-UHFFFAOYSA-N
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Patent
US08383825B2

Procedure details

In a manner similar to that described for Example 478 (step 1), 3-ethynylbenzoic acid (0.1 g, 0.685 mmol) and O-methylhydroxylamine hydrogen chloride (0.057 g, 0.685 mmol) were reacted to give the title compound (0.128 g, 61%).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.057 g
Type
reactant
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](O)=[O:7])#[CH:2].Cl.[CH3:13][O:14][NH2:15]>>[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([NH:15][O:14][CH3:13])=[O:7])#[CH:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
C(#C)C=1C=C(C(=O)O)C=CC1
Step Two
Name
Quantity
0.057 g
Type
reactant
Smiles
Cl.CON

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
C(#C)C=1C=C(C(=O)NOC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.128 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 106.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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